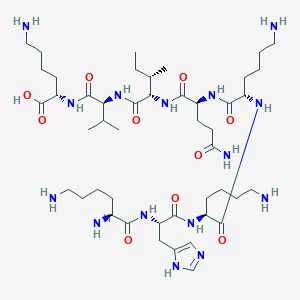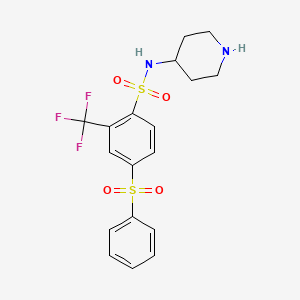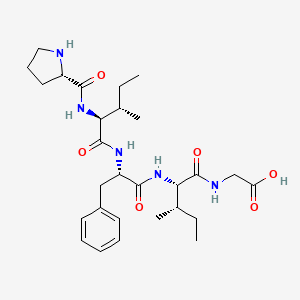![molecular formula C14H17NO3 B14178914 (2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate CAS No. 922735-36-2](/img/structure/B14178914.png)
(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (4-methylphenyl)methanol with an appropriate acylating agent to form the intermediate ester. This intermediate is then reacted with a cyanating agent under controlled conditions to introduce the cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene
- 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis([1,1′-biphenyl]-4-carbonitrile)
Uniqueness
(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
922735-36-2 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
[(2R)-1-cyano-3-[(4-methylphenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C14H17NO3/c1-11-3-5-13(6-4-11)9-17-10-14(7-8-15)18-12(2)16/h3-6,14H,7,9-10H2,1-2H3/t14-/m1/s1 |
Clave InChI |
KPZKFDBGWDLCNI-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC[C@@H](CC#N)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)COCC(CC#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


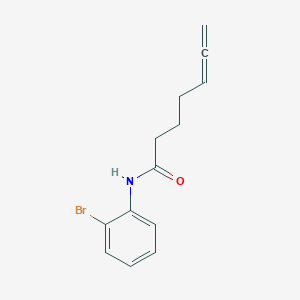
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
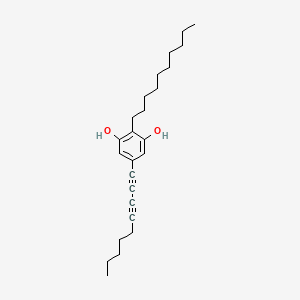
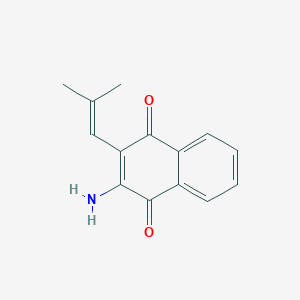
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
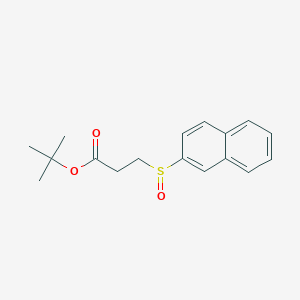
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
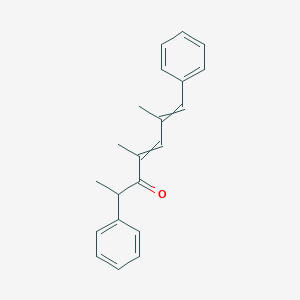
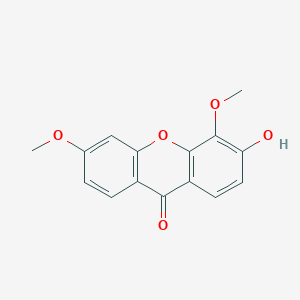
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
